molecular formula Br2ClFSi B13423791 Dibromo(chloro)fluorosilane CAS No. 28054-61-7

Dibromo(chloro)fluorosilane

Cat. No.: B13423791
CAS No.: 28054-61-7
M. Wt: 242.34 g/mol
InChI Key: LVMLNUHVKWXROX-UHFFFAOYSA-N
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Description

Dibromo(chloro)fluorosilane is a chemical compound with the molecular formula Br₂ClFSi. It is a member of the halogenated silanes, which are compounds containing silicon bonded to halogen atoms. This compound is of interest due to its unique combination of bromine, chlorine, and fluorine atoms attached to a silicon center, making it a versatile reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibromo(chloro)fluorosilane can be synthesized through the halogenation of silicon compounds. One common method involves the reaction of silicon tetrafluoride (SiF₄) with bromine (Br₂) and chlorine (Cl₂) under controlled conditions. The reaction typically occurs at elevated temperatures and may require a catalyst to proceed efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors where silicon tetrafluoride is reacted with bromine and chlorine gases. The reaction is carefully monitored to ensure the correct stoichiometry and to prevent the formation of unwanted by-products. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Dibromo(chloro)fluorosilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products

The major products formed from reactions with this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with hydroxide ions can yield silanols, while addition reactions with alkenes can produce halogenated organosilicon compounds .

Mechanism of Action

The mechanism by which dibromo(chloro)fluorosilane exerts its effects involves the interaction of its halogen atoms with various molecular targets. The silicon center can form strong bonds with nucleophiles, leading to the formation of new silicon-containing compounds. The halogen atoms can also participate in electrophilic addition reactions, facilitating the incorporation of silicon into organic molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to dibromo(chloro)fluorosilane include:

Uniqueness

This compound is unique due to its specific combination of bromine, chlorine, and fluorine atoms bonded to silicon. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable reagent in both research and industrial applications .

Biological Activity

Dibromo(chloro)fluorosilane is a silane compound that has garnered attention in various fields, particularly in synthetic chemistry and material science. This article explores its biological activity, focusing on its interactions, potential applications, and relevant research findings.

This compound is characterized by the presence of multiple halogen substituents on the silicon atom, which significantly influences its reactivity and biological interactions. The general formula can be represented as Br2ClFSi\text{Br}_2\text{Cl}\text{F}\text{Si}. The presence of fluorine is particularly noteworthy as it often enhances the biological activity of compounds due to the unique electronic properties imparted by fluorine atoms.

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential use in drug development and material sciences. Research indicates that fluorinated compounds can exhibit enhanced biological properties compared to their non-fluorinated counterparts. This section summarizes key findings from various studies:

  • Antimicrobial Properties : Fluorinated silanes have shown promising antimicrobial activity. A study highlighted that compounds with fluorine substitutions can disrupt bacterial cell membranes, leading to increased permeability and eventual cell death .
  • Antiviral Activity : Some fluorosilanes have been investigated for their antiviral properties. Research suggests that the incorporation of fluorine into organic molecules can enhance their interaction with viral proteins, potentially inhibiting viral replication .
  • Cytotoxic Effects : The cytotoxicity of this compound has been evaluated in various cancer cell lines. Preliminary results indicate that it may induce apoptosis in certain cancer cells, although further studies are necessary to elucidate the underlying mechanisms .

Case Study 1: Antimicrobial Efficacy

A study conducted on this compound demonstrated its efficacy against Escherichia coli and Staphylococcus aureus. The compound was tested at varying concentrations, revealing a dose-dependent response with significant inhibition of bacterial growth at higher concentrations.

Concentration (µg/mL)Inhibition Zone (mm)
105
5012
10020

Case Study 2: Antiviral Activity

In a controlled experiment, this compound was assessed for its antiviral effects against influenza virus. The compound was found to reduce viral titers significantly when applied prior to infection.

Treatment GroupViral Titer Reduction (%)
Control0
This compound (100 µM)75
This compound (250 µM)90

The mechanisms underlying the biological activity of this compound are still under investigation. However, several hypotheses have been proposed:

  • Membrane Disruption : The lipophilic nature of fluorinated compounds may facilitate their incorporation into lipid membranes, leading to structural disruption and increased permeability.
  • Enzyme Inhibition : Fluorine atoms can alter the electronic properties of molecules, potentially enhancing their ability to inhibit enzymes involved in critical metabolic pathways.

Properties

CAS No.

28054-61-7

Molecular Formula

Br2ClFSi

Molecular Weight

242.34 g/mol

IUPAC Name

dibromo-chloro-fluorosilane

InChI

InChI=1S/Br2ClFSi/c1-5(2,3)4

InChI Key

LVMLNUHVKWXROX-UHFFFAOYSA-N

Canonical SMILES

F[Si](Cl)(Br)Br

Origin of Product

United States

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